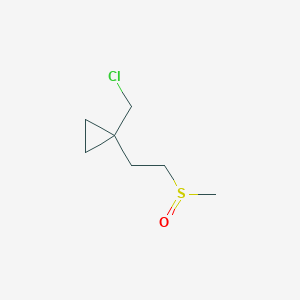
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group. Compounds with cyclopropane rings are known for their strained ring structure, which can lead to interesting chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes.
Introduction of the Chloromethyl Group: This can be done through chloromethylation reactions, where formaldehyde and hydrochloric acid are used in the presence of a catalyst.
Attachment of the 2-Methanesulfinylethyl Group: This step may involve the reaction of the cyclopropane intermediate with a sulfoxide compound under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted cyclopropane.
Substitution: Formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of strained ring systems on biological activity.
Medicine: Possible applications in drug development, particularly in designing molecules with unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, leading to changes in cellular processes. The strained cyclopropane ring can also undergo ring-opening reactions, which can be exploited in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methanesulfinylethyl group.
1-(2-Methanesulfinylethyl)cyclopropane: Lacks the chloromethyl group.
Cyclopropane derivatives: Various compounds with different substituents on the cyclopropane ring.
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane is unique due to the presence of both a chloromethyl group and a 2-methanesulfinylethyl group on the cyclopropane ring
Propiedades
Fórmula molecular |
C7H13ClOS |
|---|---|
Peso molecular |
180.70 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclopropane |
InChI |
InChI=1S/C7H13ClOS/c1-10(9)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
Clave InChI |
COAFRJPNFCKPFV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCC1(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



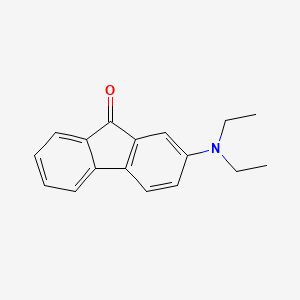
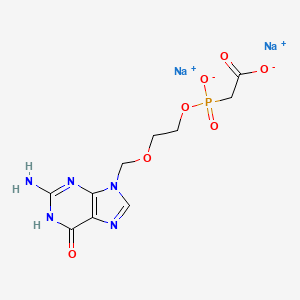

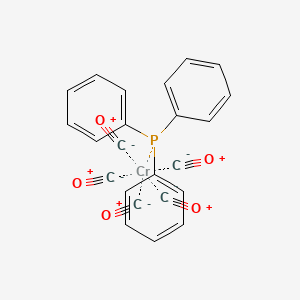

![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
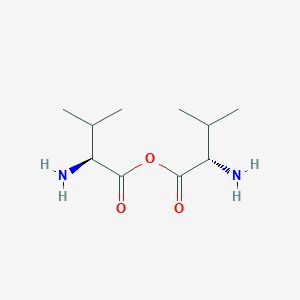
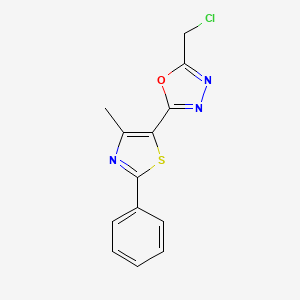
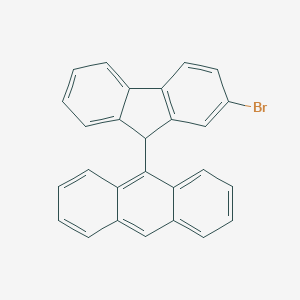
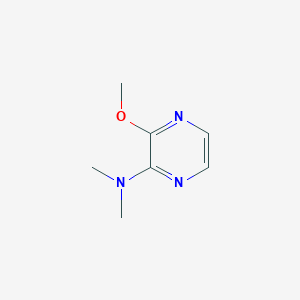
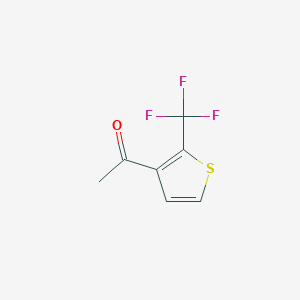
![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)
